2-(2,4-Dichlorophenyl)-4-pentyn-2-ol
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Overview
Description
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a dichlorophenyl group and a pentynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruption of metabolic processes in microorganisms. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions for the synthesis of biologically active molecules.
Uniqueness
Unlike 2,4-Dichlorophenoxyacetic acid, which is primarily used as a herbicide, 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol has broader applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H10Cl2O |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10Cl2O/c1-3-6-11(2,14)9-5-4-8(12)7-10(9)13/h1,4-5,7,14H,6H2,2H3 |
InChI Key |
YHCXJRGJGXAAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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